N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide
Description
N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a chromene ring, a cyclopentane ring, a tetrazole moiety, and a thiophene ring
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(17-15(7-10-27-17)24-12-20-22-23-24)21-14-11-19(8-3-4-9-19)26-16-6-2-1-5-13(14)16/h1-2,5-7,10,12,14H,3-4,8-9,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTIREXZSSRGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=CC=CC=C3O2)NC(=O)C4=C(C=CS4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, using NaOH as a catalyst.
Introduction of the Tetrazole Moiety: This step involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the tetrazole ring.
Halogenated Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism by which N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole and Spirooxindole Derivatives: These compounds share the spirocyclic core and have been studied for their biological activities.
1,3,4-Thiadiazole Derivatives: These compounds also feature a heterocyclic ring and have shown potential as enzyme inhibitors.
Uniqueness
N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide is unique due to its combination of a chromene ring, a cyclopentane ring, a tetrazole moiety, and a thiophene ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
